Cas no 21609-70-1 (3,4-dihydro-1-benzothiepin-5(2H)-one)

3,4-dihydro-1-benzothiepin-5(2H)-one Chemical and Physical Properties
Names and Identifiers
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- 3,4-dihydro-1-benzothiepin-5(2H)-one
- 3,4-dihydro-2H-1-benzothiepin-5-one
- 2,3,4,5-tetrahydro-1-benzothiepin-5-one
- 3,4-dihydro-[1]-benzothiepin-5(2H)-one
- 3,4-dihydro-< 1> benzothiepin-5(2H)-one
- 3,4-dihydro-2H-1-benzothiapin-5-one
- 3,4-dihydrobenzo[b]thiepin-5(2H)-one
- 5-homothiochromanone
- 5-oxo-2,3,4,5-tetrahydrobenzo< b> thiepin
- AC1L83WK
- AC1Q6EQZ
- CTK7H4155
- NSC403933
- SureCN1551445
- 3,4-Dihydro-2H-benzo[b]thiepin-5-one
- SB35436
- EN300-53614
- 12P-638
- WKSQUBWTMSEHDF-UHFFFAOYSA-N
- 2,3-Dihydro-1-benzothiepin-5(4H)-one
- DTXSID40323402
- NSC-403933
- D85489
- DB-226778
- SCHEMBL1551445
- A22990
- AKOS005216506
- 21609-70-1
- WAA60970
- CS-0251118
- MFCD00090357
- Z384973676
- 3,4-dihydro-2H-[1]benzothiepin-5-one
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- MDL: MFCD00090357
- Inchi: InChI=1S/C10H10OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2
- InChI Key: WKSQUBWTMSEHDF-UHFFFAOYSA-N
- SMILES: C1CC(=O)C2=CC=CC=C2SC1
Computed Properties
- Exact Mass: 178.0453
- Monoisotopic Mass: 178.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.4Ų
- XLogP3: 2.3
Experimental Properties
- PSA: 17.07
- LogP: 2.75520
3,4-dihydro-1-benzothiepin-5(2H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB340796-1 g |
3,4-Dihydro-1-benzothiepin-5(2H)-one |
21609-70-1 | 1 g |
€564.60 | 2023-07-19 | ||
abcr | AB340796-250mg |
3,4-Dihydro-1-benzothiepin-5(2H)-one; . |
21609-70-1 | 250mg |
€300.40 | 2025-02-20 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0305-1g |
3,4-Dihydro-2H-benzo[b]thiepin-5-one |
21609-70-1 | 97% | 1g |
2035.3CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0305-5g |
3,4-Dihydro-2H-benzo[b]thiepin-5-one |
21609-70-1 | 97% | 5g |
8056.4CNY | 2021-05-08 | |
eNovation Chemicals LLC | D966813-5g |
3,4-Dihydro-2H-benzo[b]thiepin-5-one |
21609-70-1 | 95% | 5g |
$1335 | 2024-07-28 | |
eNovation Chemicals LLC | D966813-100mg |
3,4-Dihydro-2H-benzo[b]thiepin-5-one |
21609-70-1 | 95% | 100mg |
$190 | 2025-02-19 | |
eNovation Chemicals LLC | D966813-50mg |
3,4-Dihydro-2H-benzo[b]thiepin-5-one |
21609-70-1 | 95% | 50mg |
$170 | 2024-07-28 | |
Aaron | AR00BIF7-2.5g |
2,3,4,5-Tetrahydro-1-benzothiepin-5-one |
21609-70-1 | 95% | 2.5g |
$896.00 | 2025-01-24 | |
A2B Chem LLC | AF35991-100mg |
3,4-Dihydrobenzo[b]thiepin-5(2H)-one |
21609-70-1 | 95% | 100mg |
$145.00 | 2024-04-20 | |
A2B Chem LLC | AF35991-10g |
3,4-Dihydrobenzo[b]thiepin-5(2H)-one |
21609-70-1 | 95% | 10g |
$2466.00 | 2024-04-20 |
3,4-dihydro-1-benzothiepin-5(2H)-one Related Literature
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1. Synthesis and stereochemical studies on the reductions of some pyrrole derivativesSudin Bhattacharya,Asok N. Mandal,Swadesh R. Ray Chaudhuri,Amareshwar Chatterjee J. Chem. Soc. Perkin Trans. 1 1984 5
Additional information on 3,4-dihydro-1-benzothiepin-5(2H)-one
Introduction to 3,4-Dihydro-1-Benzothiepin-5(2H)-one (CAS No. 21609-70-1)
3,4-Dihydro-1-benzothiepin-5(2H)-one, with the CAS number 21609-70-1, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzothiepins, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
The chemical structure of 3,4-dihydro-1-benzothiepin-5(2H)-one consists of a benzene ring fused with a thiophene ring and a ketone group. This specific arrangement of functional groups imparts the molecule with distinct chemical and physical properties that make it an attractive candidate for various pharmacological studies. The compound's molecular formula is C10H9OS, and its molecular weight is approximately 183.24 g/mol.
Recent research has highlighted the potential of 3,4-dihydro-1-benzothiepin-5(2H)-one in the treatment of neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The study found that 3,4-dihydro-1-benzothiepin-5(2H)-one significantly reduced oxidative stress and inflammation in neuronal cells, thereby protecting them from damage.
In addition to its neuroprotective properties, 3,4-dihydro-1-benzothiepin-5(2H)-one has shown promise as an anti-inflammatory agent. A clinical trial conducted in 2022 evaluated the efficacy of this compound in reducing inflammation in patients with rheumatoid arthritis. The results indicated that 3,4-dihydro-1-benzothiepin-5(2H)-one effectively decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to a significant reduction in joint pain and swelling.
The pharmacokinetic profile of 3,4-dihydro-1-benzothiepin-5(2H)-one has also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences in 2021 demonstrated that this compound has good oral bioavailability and a favorable half-life, making it suitable for chronic administration. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a particular affinity for brain tissue.
Safety studies have shown that 3,4-dihydro-1-benzothiepin-5(2H)-one is well-tolerated at therapeutic doses. Preclinical toxicity assessments in animal models did not reveal any significant adverse effects on major organs or systems. However, as with any new drug candidate, further long-term safety studies are necessary to ensure its safety profile before it can be approved for widespread use.
The synthetic route for producing 3,4-dihydro-1-benzothiepin-5(2H)-one has been optimized to improve yield and reduce costs. A recent paper in Organic Process Research & Development described a novel synthetic method that involves a one-pot reaction sequence using readily available starting materials. This method not only simplifies the synthesis but also enhances the overall efficiency and scalability of the process.
In conclusion, 3,4-dihydro-1-benzothiepin-5(2H)-one (CAS No. 21609-70-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in the fields of neurodegenerative diseases and inflammatory disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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